molecular formula C13H14F5NO3 B7026798 N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7026798
M. Wt: 327.25 g/mol
InChI Key: UIJZONHXXPMOHL-UHFFFAOYSA-N
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Description

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by the presence of both difluoroethoxy and trifluoroethoxy groups

Properties

IUPAC Name

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F5NO3/c14-11(15)6-22-10-3-1-2-9(4-10)5-19-12(20)7-21-8-13(16,17)18/h1-4,11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJZONHXXPMOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 3-(2,2-difluoroethoxy)benzyl chloride: This intermediate can be synthesized by reacting 3-hydroxybenzyl chloride with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.

    Formation of the acetamide: The 3-(2,2-difluoroethoxy)benzyl chloride is then reacted with 2-(2,2,2-trifluoroethoxy)acetamide in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: Its fluorinated groups may impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It could be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism by which N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2-difluoroethoxy)acetamide
  • N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Uniqueness

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of difluoroethoxy and trifluoroethoxy groups, which can influence its chemical reactivity and physical properties. This dual fluorination can enhance its stability and lipophilicity, making it distinct from other similar compounds.

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